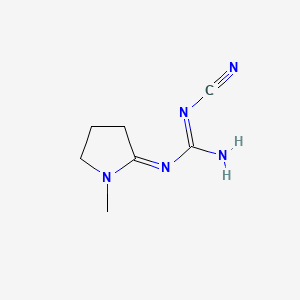
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone
Descripción general
Descripción
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone is an organic compound with a complex structure that includes a dichloroethanone group and a tetrahydroquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination of the ethanone group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of such reactors allows for precise control of reaction conditions, including temperature and residence time, which are critical for achieving high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The dichloroethanone group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-chloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the tetrahydroquinoline moiety can be achieved using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: 2-Chloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanol.
Oxidation: Oxidized quinoline derivatives.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethanone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The tetrahydroquinoline moiety can interact with receptor sites, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanol
- 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethane
Uniqueness
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanone is unique due to its combination of a dichloroethanone group and a tetrahydroquinoline moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Propiedades
IUPAC Name |
2,2-dichloro-1-(1-methyl-3,4-dihydro-2H-quinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c1-15-9-5-3-2-4-8(9)6-7-10(15)11(16)12(13)14/h2-5,10,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEJYXJUOGRDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC2=CC=CC=C21)C(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70765856 | |
| Record name | 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70765856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114370-15-9 | |
| Record name | 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70765856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3346056.png)


![[5-(Ethoxymethyl)furan-2-yl]methanol](/img/structure/B3346083.png)








